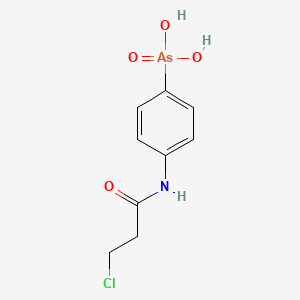
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- is an organoarsenic compound. Arsonic acids are a subset of organoarsenic compounds defined as oxyacids where a pentavalent arsenic atom is bonded to two hydroxyl groups, a third oxygen atom (this one with a double bond), and an organic substituent . These compounds are known for their toxicity and potential carcinogenicity .
Vorbereitungsmethoden
The synthesis of arsonic acids typically involves the Béchamp reaction, which is an electrophilic aromatic substitution reaction using arsenic acid as the electrophile . The reaction proceeds according to this idealized stoichiometry:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
This method is commonly used for the preparation of various arsonic acids from activated aromatic substrates .
Analyse Chemischer Reaktionen
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Wissenschaftliche Forschungsanwendungen
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of various organoarsenic compounds and as a reagent in organic synthesis.
Biology: It is used in studies related to the toxicity and carcinogenicity of arsenic compounds.
Industry: Arsonic acids have been used as feed additives in poultry to promote growth and prevent diseases.
Wirkmechanismus
The mechanism of action of arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- involves its interaction with cellular components, leading to toxicity. The compound can interfere with cellular respiration and enzyme function by binding to thiol groups in proteins and enzymes . This binding disrupts normal cellular processes and can lead to cell death.
Vergleich Mit ähnlichen Verbindungen
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- can be compared with other similar compounds such as:
Arsanilic acid: An amino derivative of phenylarsonic acid used in veterinary medicine.
Methylarsonic acid: A methyl derivative of arsonic acid used in various industrial applications.
Phenylarsonic acid: A phenyl derivative of arsonic acid used in organic synthesis.
These compounds share similar chemical structures and properties but differ in their specific applications and toxicity profiles.
Eigenschaften
CAS-Nummer |
74175-13-6 |
|---|---|
Molekularformel |
C9H11AsClNO4 |
Molekulargewicht |
307.56 g/mol |
IUPAC-Name |
[4-(3-chloropropanoylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C9H11AsClNO4/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14,15)16/h1-4H,5-6H2,(H,12,13)(H2,14,15,16) |
InChI-Schlüssel |
LGRMZWYTYKGHPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCCl)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


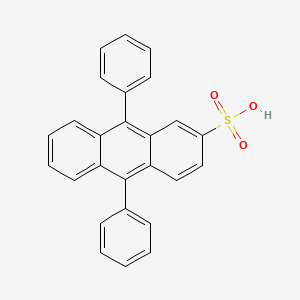
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
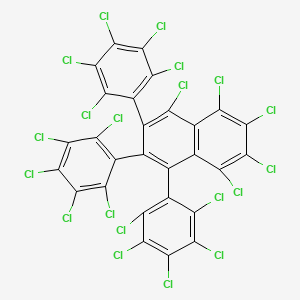
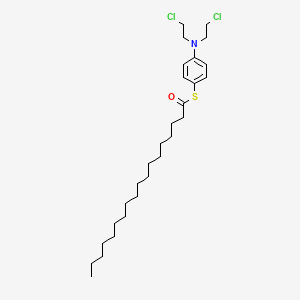

![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)


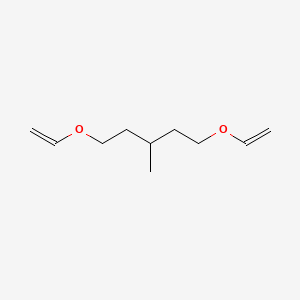
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
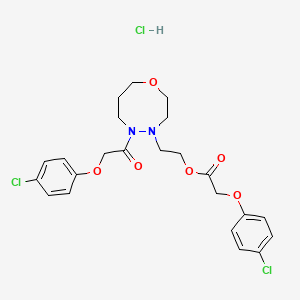
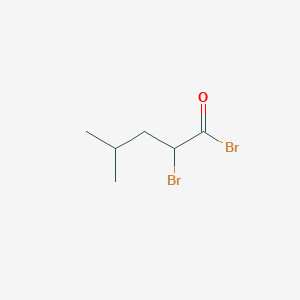

![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
